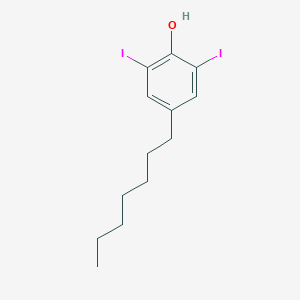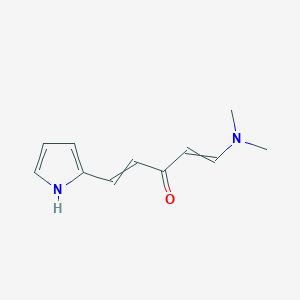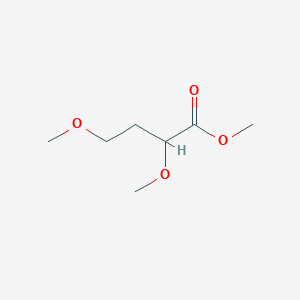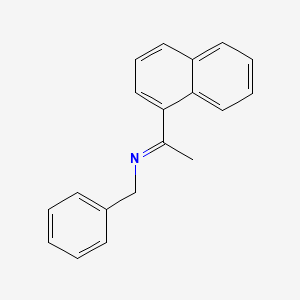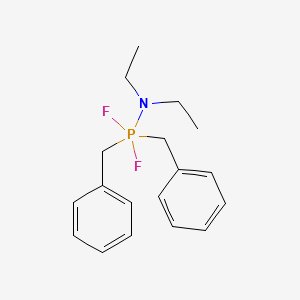
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is a unique organophosphorus compound characterized by the presence of two benzyl groups, two ethyl groups, and two fluorine atoms attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine typically involves the reaction of a phosphorus halide with an appropriate amine and benzylating agents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metals, influencing various biochemical pathways and catalytic processes. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibenzyl-N,N-dimethyl-1,1-difluoro-lambda~5~-phosphanamine
- 1,1-Dibenzyl-N,N-diethyl-1,1-dichloro-lambda~5~-phosphanamine
- 1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-arsanamine
Uniqueness
1,1-Dibenzyl-N,N-diethyl-1,1-difluoro-lambda~5~-phosphanamine is unique due to the presence of both benzyl and ethyl groups, which provide steric hindrance and influence its reactivity. The fluorine atoms further enhance its chemical stability and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
121823-31-2 |
|---|---|
Formule moléculaire |
C18H24F2NP |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[dibenzyl(difluoro)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H24F2NP/c1-3-21(4-2)22(19,20,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clé InChI |
ADPUZOFZCONBQG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(CC1=CC=CC=C1)(CC2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


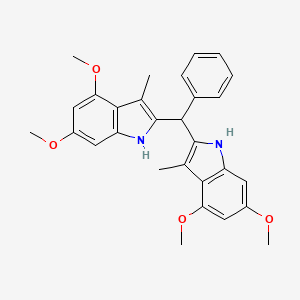
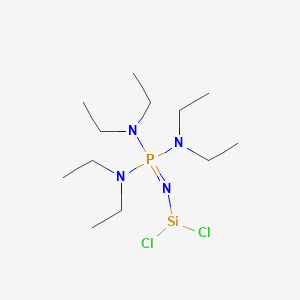
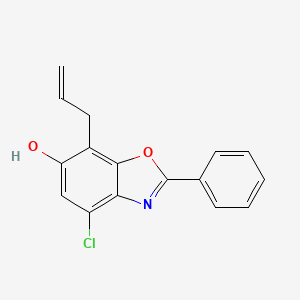
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
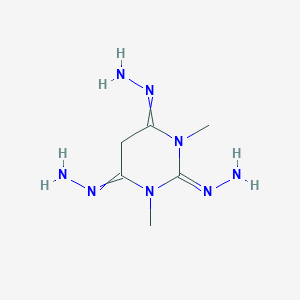
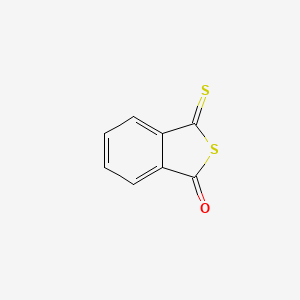
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
